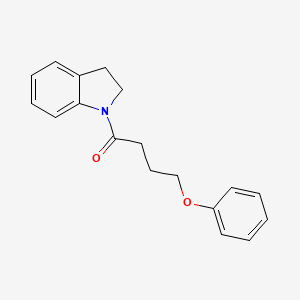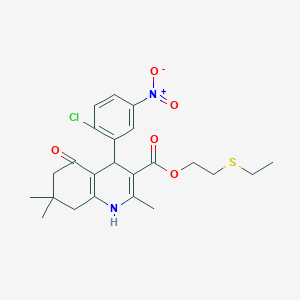
1'-(3-methylcyclohexyl)-1,4'-bipiperidine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1'-(3-methylcyclohexyl)-1,4'-bipiperidine oxalate, also known as 3-MeO-PCMo, is a chemical compound that belongs to the class of dissociative anesthetics. It is a derivative of PCP and is structurally similar to other dissociative drugs such as ketamine and DXM. 3-MeO-PCMo has been studied extensively for its potential use in scientific research and has shown promising results in various areas.
Mécanisme D'action
The mechanism of action of 1'-(3-methylcyclohexyl)-1,4'-bipiperidine oxalate is similar to other dissociative drugs. It acts as an NMDA receptor antagonist, which leads to the inhibition of glutamate neurotransmission. This results in a dissociative state and a reduction in pain perception. Additionally, this compound has been shown to have some affinity for other receptors such as the sigma-1 receptor and the serotonin transporter.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to induce a dissociative state and a reduction in pain perception. It has also been shown to have some antidepressant and anxiolytic effects, although further research is needed to fully understand these effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1'-(3-methylcyclohexyl)-1,4'-bipiperidine oxalate in lab experiments is its relatively low toxicity compared to other dissociative drugs such as PCP and ketamine. Additionally, its easy synthesis process makes it accessible for researchers. However, one limitation is its limited availability, which can make it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for research on 1'-(3-methylcyclohexyl)-1,4'-bipiperidine oxalate. One potential area of research is its potential use as an antidepressant and anxiolytic. Additionally, further research is needed to fully understand its mechanism of action and its effects on other receptors such as the sigma-1 receptor and the serotonin transporter. Finally, more research is needed to fully understand its potential therapeutic applications and its safety profile.
In conclusion, this compound is a promising compound for scientific research. Its potential use in neuropharmacology, behavioral studies, and anesthesia research makes it an important compound for researchers to study. However, further research is needed to fully understand its mechanism of action and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1'-(3-methylcyclohexyl)-1,4'-bipiperidine oxalate involves the reaction of 3-methylcyclohexanone with piperidine and subsequently with oxalic acid. The resulting compound is then purified through recrystallization. The synthesis process is relatively straightforward and can be performed in a laboratory setting.
Applications De Recherche Scientifique
1'-(3-methylcyclohexyl)-1,4'-bipiperidine oxalate has been studied extensively for its potential use in scientific research. It has shown promising results in various areas such as neuropharmacology, behavioral studies, and anesthesia research. In neuropharmacology, this compound has been shown to act as an NMDA receptor antagonist, which makes it a potential candidate for the treatment of various neurological disorders such as depression and anxiety.
Propriétés
IUPAC Name |
1-(3-methylcyclohexyl)-4-piperidin-1-ylpiperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2.C2H2O4/c1-15-6-5-7-17(14-15)19-12-8-16(9-13-19)18-10-3-2-4-11-18;3-1(4)2(5)6/h15-17H,2-14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYILWCUJUOAKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCC(CC2)N3CCCCC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-chlorophenoxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5179461.png)
![3-{[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5179467.png)
![1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-5-methyl-3-phenyl-4-imidazolidinone](/img/structure/B5179474.png)
![2-(allylthio)-4-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5179480.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-[(2-propyl-5-pyrimidinyl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5179485.png)

![N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5179494.png)

![2-{4-[(4-nitrobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B5179535.png)
![2-chloro-4-methyl-N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5179541.png)
![(2,4-dimethoxybenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B5179543.png)
![1-(3-bromophenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5179565.png)
